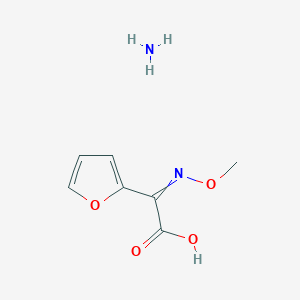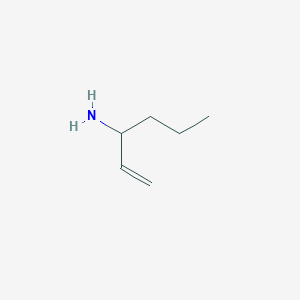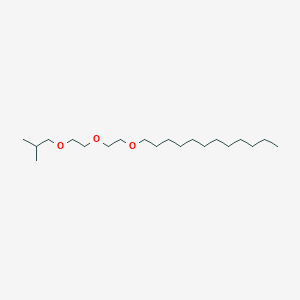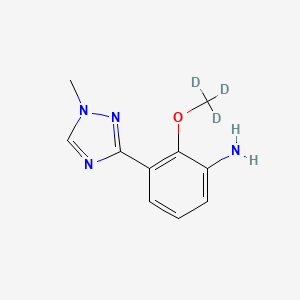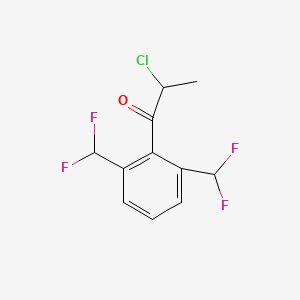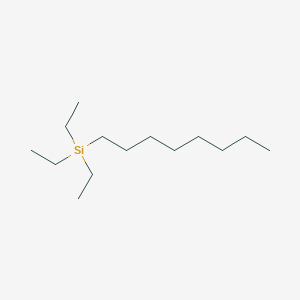
Triethyl(octyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl(octyl)silane is an organosilicon compound with the molecular formula C14H32Si. It is characterized by a silicon atom bonded to three ethyl groups and one octyl group. This compound is a colorless liquid at room temperature and is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triethyl(octyl)silane can be synthesized through the reaction of triethylchlorosilane with an appropriate reducing agent, such as lithium aluminum hydride (LiAlH4). . The reaction conditions must be carefully controlled to ensure high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature, pressure, and the use of high-purity reagents to achieve consistent product quality. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl(octyl)silane undergoes various chemical reactions, including:
Reduction Reactions: The Si-H bond in this compound is highly reactive and can transfer hydrogen to other molecules, enabling reduction reactions.
Hydrosilylation: This compound can participate in hydrosilylation reactions, where it adds across double bonds in alkenes and alkynes.
Substitution Reactions: This compound can undergo substitution reactions, where the ethyl or octyl groups are replaced by other functional groups.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH4), borane (BH3), and other hydride donors are commonly used in reduction reactions involving this compound.
Major Products Formed
Applications De Recherche Scientifique
Triethyl(octyl)silane has a wide range of applications in scientific research, including:
Synthetic Chemistry: It is extensively used as a reducing agent and hydride source in the synthesis of complex organic molecules.
Pharmaceuticals: In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and natural products.
Materials Science: This compound is utilized in the preparation of silicon-containing polymers and ceramics, which are essential for advanced composites, coatings, and electronics.
Biological Research: This compound is employed in the modification of biomolecules and the development of novel drug delivery systems.
Mécanisme D'action
The mechanism of action of triethyl(octyl)silane primarily involves the reactive Si-H bond. This bond can transfer hydrogen to unsaturated organic compounds, facilitating reduction reactions . The hydrogen atom from the Si-H bond is transferred to the target molecule, reducing it and forming a new Si-C bond. This mechanism is crucial in various synthetic and catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar to triethyl(octyl)silane but lacks the octyl group.
Triethoxy(octyl)silane: Contains ethoxy groups instead of ethyl groups.
Diphenylsilane: Contains phenyl groups instead of ethyl or octyl groups.
Uniqueness
This compound is unique due to the presence of the octyl group, which enhances its lipophilicity and solubility in organic solvents. This property makes it particularly useful in organic synthesis and materials science applications, where solubility and reactivity are critical factors .
Propriétés
Numéro CAS |
10175-53-8 |
|---|---|
Formule moléculaire |
C14H32Si |
Poids moléculaire |
228.49 g/mol |
Nom IUPAC |
triethyl(octyl)silane |
InChI |
InChI=1S/C14H32Si/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4/h5-14H2,1-4H3 |
Clé InChI |
XVKXMTGNOIVVLP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




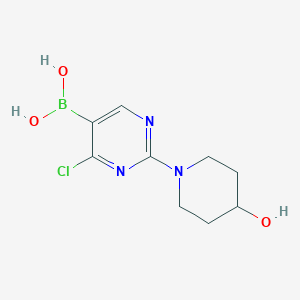
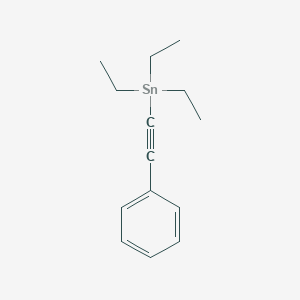
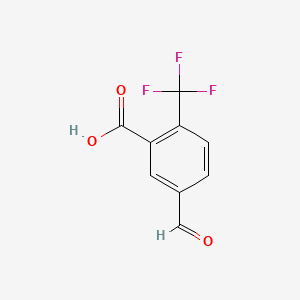


![Benzyl (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B14071206.png)
![{2-[(2-Fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14071221.png)
